2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI)
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Overview
Description
2-Azabicyclo[310]hexane-1-carboxylic acid, methyl ester, (1R)-(9CI) is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under specific conditions to form the bicyclic structure.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Studies: The compound is used in studying enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, methyl ester: Similar in structure but with different positioning of the nitrogen atom and carboxylic acid group.
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester: Another bicyclic compound with a different ring size and structure.
Uniqueness
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester, particularly in its (1R)-(9CI) configuration, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester is C7H11NO2, with a molecular weight of approximately 141.17 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclic compounds, which often exhibit interesting pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
CAS Number | 145241-93-6 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 2-Azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including palladium-catalyzed cyclopropanation reactions. One notable method involves the cyclopropanation of maleimides with N-tosylhydrazones, yielding high yields of the desired products with good diastereoselectivity .
Pharmacological Profile
Research indicates that derivatives of 2-Azabicyclo[3.1.0]hexane have shown activity as mu-opioid receptor antagonists, making them potential candidates for pain management therapies without the addictive properties associated with traditional opioids . Additionally, these compounds may exhibit neuroprotective effects and influence neurotransmitter systems.
Case Studies
- Mu-Opioid Receptor Antagonism : A study demonstrated that certain derivatives of 2-Azabicyclo[3.1.0]hexane could effectively block mu-opioid receptors in vitro, suggesting their utility in developing non-addictive pain relief medications .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of these compounds revealed that they could mitigate neuronal damage in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Some derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains, which could lead to their use in developing new antimicrobial agents .
Properties
IUPAC Name |
methyl (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGHFYTMJOLSL-NQPNHJOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CC1CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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